molecular formula C5H8N2O2 B163552 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid CAS No. 129578-99-0

1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid

Cat. No. B163552
CAS RN: 129578-99-0
M. Wt: 128.13 g/mol
InChI Key: GBQXFUIEIKDGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid (THP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is not fully understood. However, studies have suggested that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can modulate the activity of various enzymes, including COX-2, MMP-9, and PKC. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various receptors, including the P2X7 receptor and the adenosine A2A receptor. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to affect various physiological processes, including inflammation, angiogenesis, and cell proliferation.

Advantages and Limitations for Lab Experiments

1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for the study of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. One area of research is the development of new synthetic methods for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. Finally, there is a need for further studies to determine the safety and efficacy of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid in vivo, which could lead to the development of new therapeutic agents based on 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid.
In conclusion, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is a promising compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid represents an exciting area of research in medicinal chemistry and has the potential to lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be achieved through several methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both methods have been shown to be effective in synthesizing 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid with high yields.

Scientific Research Applications

1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.

properties

CAS RN

129578-99-0

Product Name

1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrimidine-2-carboxylic acid

InChI

InChI=1S/C5H8N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H2,(H,6,7)(H,8,9)

InChI Key

GBQXFUIEIKDGHL-UHFFFAOYSA-N

SMILES

C1CNC(=NC1)C(=O)O

Canonical SMILES

C1CNC(=NC1)C(=O)O

Origin of Product

United States

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